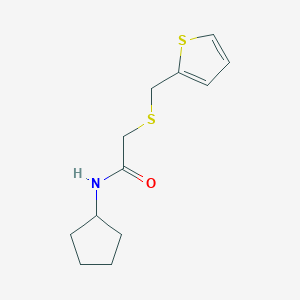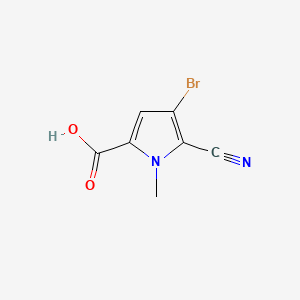
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with bromine, cyano, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: 4-Amino-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation: 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2,3-dicarboxylic acid.
科学的研究の応用
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and cyano allows for specific interactions with target molecules, influencing their binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid:
4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and cyano groups on the pyrrole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H5BrN2O2 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
4-bromo-5-cyano-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrN2O2/c1-10-5(7(11)12)2-4(8)6(10)3-9/h2H,1H3,(H,11,12) |
InChIキー |
QECTVKOIXDVATE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=C1C#N)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


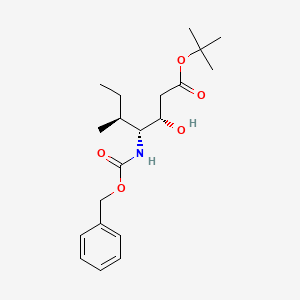
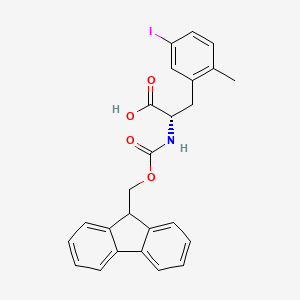
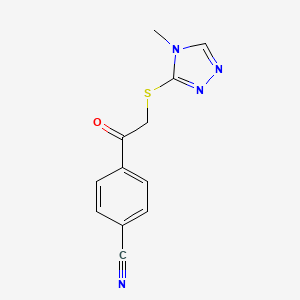
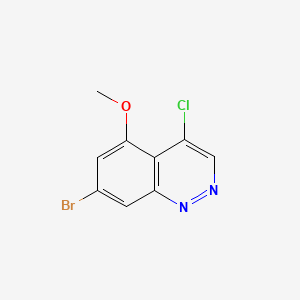
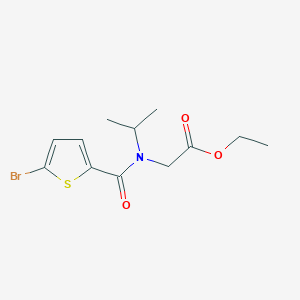

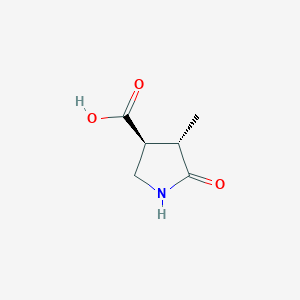
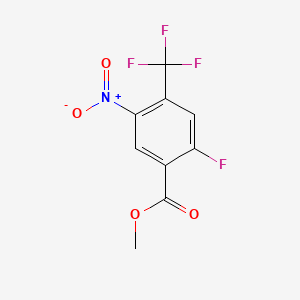
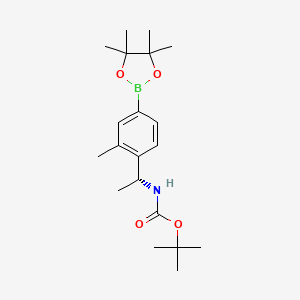
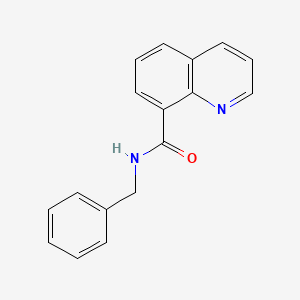

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
